REACTION_SMILES
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[BrH:1].[CH2:14]1[O:15][CH2:16][CH2:17][CH2:18]1.[CH3:12][NH2:13].[NH2:2][c:3]1[n:4][cH:5][c:6]([Br:11])[cH:7][c:8]1[CH2:9][Br:10]>>[NH2:2][c:3]1[n:4][cH:5][c:6]([Br:11])[cH:7][c:8]1[CH2:9][NH:13][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc(Br)cc1CBr
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Name
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Type
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product
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Smiles
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CNCc1cc(Br)cnc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |